molecular formula C17H30BNO4 B7017177 rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B7017177
M. Wt: 323.2 g/mol
InChI Key: GBFVHJWDNSZUNB-PXAZEXFGSA-N
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Description

rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique bicyclic structure, which includes a boron-containing dioxaborolane ring. It is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The process involves the following steps:

    Formation of the bicyclic structure: This step involves the cyclization of the starting material to form the bicyclic core.

    Introduction of the dioxaborolane ring: The dioxaborolane ring is introduced through a reaction with a boronic acid derivative under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the boron center, using reagents like halides or other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The bicyclic structure provides rigidity and specificity, allowing the compound to interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:

These compounds share the dioxaborolane ring but differ in their core structures, which can affect their reactivity and applications. The unique bicyclic structure of this compound provides distinct advantages in terms of stability and specificity in chemical and biological applications.

Properties

IUPAC Name

tert-butyl (1S,6S)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-9-8-17(10-12(17)11-19)18-22-15(4,5)16(6,7)23-18/h12H,8-11H2,1-7H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFVHJWDNSZUNB-PXAZEXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCN(CC2C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@]23CCN(C[C@H]2C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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